![molecular formula C16H20N4O4S B1224515 2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1224515.png)
2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is an imidazolidine-2,4-dione.
Scientific Research Applications
Anti-Inflammatory and Antioxidant Properties
This compound has been examined for its potential anti-inflammatory and antioxidant activities. A related study on acid chloride derivatives of 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, using a methodology similar to Gewald reaction, revealed significant in vitro anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).
Antimicrobial Activity
Another study synthesized novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives and tested them for antibacterial and antifungal activities. Some of these compounds showed activity comparable to ampicillin, ofloxacin, nystatin, kanamycin, sulphamethoxazole, amoxycillin, and chloroamphenicol, being effective against various bacteria and yeast (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Inhibition of Transcriptional Activation
Research involving analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, which is structurally similar to the compound , focused on inhibiting AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. It identified a specific analogue as a potent inhibitor, highlighting the potential of these compounds in gene expression modulation (Palanki et al., 2002).
Antibacterial and Antifungal Properties
Another relevant study involved synthesizing substituted amino-cyclopenteno[b]thiophen-3-carboxylates and testing them for local anesthetic and antiarrhythmic activity. Some of these compounds showed notable antibacterial and antifungal properties, indicating the broad spectrum of biological activities of such compounds (Al-Obaid et al., 1998).
properties
Product Name |
2-[[2-(4-ethyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
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Molecular Formula |
C16H20N4O4S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[[2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H20N4O4S/c1-3-16(2)14(23)20(15(24)19-16)7-10(21)18-13-11(12(17)22)8-5-4-6-9(8)25-13/h3-7H2,1-2H3,(H2,17,22)(H,18,21)(H,19,24) |
InChI Key |
FNFQXHMKSUJOJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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